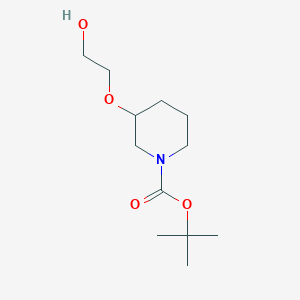

Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-4-5-10(9-13)16-8-7-14/h10,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLUYCAMBZUYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701144860 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(2-hydroxyethoxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701144860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353980-11-6 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(2-hydroxyethoxy)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353980-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-(2-hydroxyethoxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701144860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-hydroxyethanol. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate is widely used as an intermediate in the synthesis of various organic compounds. It facilitates the development of more complex molecules through reactions such as oxidation, reduction, and nucleophilic substitution.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Hydroxyl group oxidized to carbonyl compounds | Ketones, Aldehydes |

| Reduction | Ester group reduced to alcohols | Alcohols |

| Nucleophilic Substitution | Replacement of substituents on the piperidine ring | Various functionalized derivatives |

Biology

In biological research, this compound plays a role in studying biochemical pathways and enzyme interactions. Its structural characteristics allow it to modulate the activity of specific enzymes and receptors, making it valuable for investigating metabolic processes.

Case Study: Enzyme Interaction

Research has demonstrated that this compound can act as a substrate for certain enzymes, facilitating biochemical reactions that are crucial for cellular metabolism. This interaction highlights its potential utility in drug design targeting specific enzymatic pathways.

Medicine

The compound serves as a precursor for developing pharmaceutical agents, particularly those targeting neurological receptors such as nicotinic acetylcholine receptors. Its ability to selectively bind to these receptors suggests potential applications in treating neurological disorders.

Table 2: Pharmacological Potential of this compound

| Application Area | Potential Uses |

|---|---|

| Neurology | Treatment for cognitive disorders |

| Oncology | Anticancer drug development |

| General Pharmacology | Development of receptor-targeted therapies |

Recent studies have indicated promising biological activities associated with this compound, particularly its anticancer properties. The compound has shown selective accumulation in tumor tissues, which enhances drug delivery efficiency while minimizing systemic toxicity. This selective targeting is attributed to the enhanced permeability and retention (EPR) effect commonly observed in tumor environments.

Case Study: Anticancer Efficacy

In vitro studies have demonstrated that this compound inhibits tumor cell proliferation by interfering with critical signaling pathways involved in cancer progression. These findings suggest that it may serve as an effective agent in cancer therapy.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues: Positional and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituent position and functional groups:

Physicochemical Properties

- Stability : The Boc group in all analogs provides stability under basic and nucleophilic conditions but is cleavable under acidic conditions (e.g., HCl in dioxane) .

Biological Activity

Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group, a carboxylate functional group, and a hydroxyethoxy moiety. Its molecular formula is C13H23NO4, with a molecular weight of approximately 253.33 g/mol. This unique structure contributes to its solubility and interaction with biological targets.

This compound exhibits its biological effects primarily through modulation of various signaling pathways. The compound is believed to interact with specific receptors or enzymes, leading to alterations in cellular signaling cascades. For instance, it may inhibit certain kinases involved in cell proliferation and survival.

Biological Activity

Research indicates that this compound displays several biological activities:

- Antitumor Activity : Studies have shown that derivatives of piperidine carboxylates can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.

- Neuroprotective Effects : Some piperidine derivatives have demonstrated potential in protecting neuronal cells from oxidative stress and excitotoxicity.

- Antimicrobial Properties : The compound may exhibit activity against various bacterial strains, suggesting potential applications in treating infections.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MDA-MB-231 (breast) | 20 | Cell cycle arrest |

| A498 (renal carcinoma) | 22 | Inhibition of ERK5 signaling |

These results indicate that the compound has significant cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle regulation.

In Vivo Studies

Preclinical studies evaluated the pharmacokinetics and efficacy of the compound in animal models. Notable findings include:

- Bioavailability : The oral bioavailability was found to be approximately 42%, indicating good absorption characteristics.

- Tumor Growth Inhibition : In xenograft models, treatment with the compound led to a significant reduction in tumor volume compared to control groups.

Research Findings

Recent research has focused on optimizing the potency and pharmacokinetics of piperidine derivatives. For example, modifications to the hydroxyethoxy group have been explored to enhance solubility and receptor affinity.

Table: Optimized Derivatives and Their Biological Activity

| Compound Variant | IC50 (µM) | Comments |

|---|---|---|

| Original Compound | 15 | Base activity against HeLa cells |

| Hydroxyethyl Variant | 10 | Improved potency |

| Fluorinated Variant | 8 | Enhanced metabolic stability |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling hydroxylated piperidine derivatives with tert-butoxycarbonyl (Boc) protecting groups. For analogous compounds, reactions using catalysts like DMAP and triethylamine in dichloromethane at 0–20°C have been effective . Key parameters include stoichiometric ratios (e.g., 1.2 equivalents of activating agents), reaction time (2–24 hours), and temperature control. Computational reaction path searching (e.g., DFT-based methods) can further optimize conditions by predicting transition states and energy barriers .

Q. What purification methods and analytical techniques are recommended for verifying structural integrity?

- Methodological Answer :

- Purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) . For polar intermediates, recrystallization in ethanol/water systems may enhance purity.

- Characterization : Combine 1H/13C NMR for backbone verification (e.g., tert-butyl singlet at ~1.4 ppm), LC-MS for molecular weight confirmation, and FT-IR to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ and O-H stretch at ~3400 cm⁻¹) .

Q. What safety protocols should be implemented when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to potential respiratory irritancy .

- Emergency Preparedness : Ensure immediate access to eyewash stations and emergency showers .

- Storage : Use airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR spectral data between theoretical predictions and experimental results?

- Methodological Answer :

- Repeat Synthesis : Ensure batch consistency under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Advanced NMR : Employ 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) using Gaussian or ORCA .

- Cross-Validation : Use X-ray crystallography if single crystals are obtainable.

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Quantum Mechanics : Perform DFT calculations to model transition states and activation energies .

- Solvent Effects : Use polarizable continuum models (PCM) to simulate dichloromethane or THF environments.

- Frontier Orbital Analysis : Identify reactive sites via HOMO-LUMO gaps. For example, the hydroxyethoxy group’s electron-rich oxygen may act as a nucleophile.

Q. What experimental frameworks investigate biological activity against enzymatic targets?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases) .

- In Vitro Assays : Conduct fluorescence-based enzyme inhibition studies (e.g., IC₅₀ determination) .

- Cellular Uptake : Radiolabel the compound or quantify intracellular concentrations via LC-MS.

Q. How can reaction yields be maximized during the Boc protection step?

- Methodological Answer :

- Reagent Excess : Use 1.5–2.0 equivalents of di-tert-butyl dicarbonate .

- Base Selection : DMAP or triethylamine maintains pH 8–9 for efficient carbamate formation .

- Moisture Control : Add molecular sieves to scavenge water .

- Monitoring : Track progress via TLC (ninhydrin visualization for amine intermediates).

Q. What methodologies study the compound’s stability under physiological conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.